Compound Description: This compound is a novel glycogen synthase kinase-3β (GSK-3β) inhibitor. [] In a study on Sprague-Dawley rats, 9b demonstrated protective effects against amyloid-β1-42 (Aβ1-42)-induced Alzheimer's disease (AD). These effects include improved learning and memory function, increased activities of antioxidant enzymes, and reduced concentrations of Aβ1-42, phospho-tau, and malondialdehyde (MDA) in brain tissue. []
Relevance: While structurally distinct from N-(4-(4-Ethoxyphenyl)-5-methylthiazol-2-yl)cyclopropanecarboxamide, both compounds share the cyclopropanecarboxamide moiety. This shared feature suggests potential exploration of similar biological activities for the target compound. []
1-(5-Methylthiazol-2-yl)-3-phenylthiourea (PTH1)
Compound Description: This compound is an unsymmetrical thiourea derivative exhibiting three conformational polymorphs. [] The polymorphs differ in their packing patterns, influenced by the orientation of the phenyl group and intramolecular hydrogen bonding. []
Relevance: PTH1 shares the 5-methylthiazol-2-yl moiety with N-(4-(4-Ethoxyphenyl)-5-methylthiazol-2-yl)cyclopropanecarboxamide. This structural similarity highlights the influence of substituents on the thiazole ring on molecular packing and potential biological activities. []
1-(4-Methylthiazol-2-yl)-3-phenylthiourea (PTH2)
Compound Description: This thiourea derivative is a positional isomer of PTH1. [] It exists as a monomorph due to intermolecular C–H···S interactions influencing the phenyl group's orientation. []
Relevance: The comparison between PTH1 and PTH2, with their varying methyl group positions on the thiazole ring, emphasizes the significance of even minor structural changes in influencing molecular packing and potentially biological properties. This comparison is relevant to N-(4-(4-Ethoxyphenyl)-5-methylthiazol-2-yl)cyclopropanecarboxamide, as it underscores the potential impact of substituent position on the thiazole ring. []
Compound Description: This compound is a chromone-thiazole hybrid investigated as a potential selective ligand for adenosine receptors. [] It exhibits packing polymorphism, forming two polymorphs with distinct conformations and supramolecular structures. []
Relevance: This compound, like N-(4-(4-Ethoxyphenyl)-5-methylthiazol-2-yl)cyclopropanecarboxamide, contains the 5-methylthiazol-2-yl group. The polymorphism observed in this compound suggests potential similar behavior for the target compound, highlighting the influence of crystallization conditions on its solid-state properties. []
Compound Description: The crystal structure of this compound reveals a dihedral angle of 54.76° between the thiazole and benzene rings. [] Intermolecular N—H⋯N hydrogen bonds link adjacent molecules. []
Relevance: Both this compound and N-(4-(4-Ethoxyphenyl)-5-methylthiazol-2-yl)cyclopropanecarboxamide feature a butanamide group connected to the 2-position of a 5-methylthiazole ring. The structural details provided highlight potential conformational preferences and intermolecular interactions relevant to understanding the target compound's properties. []
Compound Description: TAK-632 is a potent inhibitor of necroptosis, targeting receptor-interacting protein kinase 1 (RIPK1) and 3 (RIPK3). [] Structural optimization efforts led to analogues with enhanced antinecroptotic activities and improved RIPK3 selectivity. []
Relevance: Both TAK-632 and N-(4-(4-Ethoxyphenyl)-5-methylthiazol-2-yl)cyclopropanecarboxamide share the cyclopropanecarboxamide moiety. Despite differences in the core structure, this common feature warrants further investigation into the potential necroptosis inhibitory activity of N-(4-(4-Ethoxyphenyl)-5-methylthiazol-2-yl)cyclopropanecarboxamide. []
Compound Description: This compound is synthesized from ethyl-2-amino-4-methylthiazol-5-carboxylate through treatment with ethylchloroformate. [] It serves as a precursor to other thiazole derivatives with potential antimicrobial activity. []
Relevance: Compound 2 and N-(4-(4-Ethoxyphenyl)-5-methylthiazol-2-yl)cyclopropanecarboxamide both contain the 4-methylthiazol-2-yl-carbamate core. Exploring the structure-activity relationships of derivatives from compound 2 may provide insights into potential modifications for enhancing the biological activity of N-(4-(4-Ethoxyphenyl)-5-methylthiazol-2-yl)cyclopropanecarboxamide. []
Compound Description: This compound is synthesized alongside compound 2 and serves as a precursor for various thiazole derivatives evaluated for antimicrobial activity. []
Relevance: Similar to compound 2, the presence of the 4-methylthiazol-2-yl group in both compound 3 and N-(4-(4-Ethoxyphenyl)-5-methylthiazol-2-yl)cyclopropanecarboxamide provides a structural link. Investigating modifications and activities of derivatives synthesized from compound 3 could offer valuable information for future studies on the target compound. []
Compound Description: This compound is a potent inhibitor of the von Hippel–Lindau (VHL) E3 ubiquitin ligase, demonstrating low nanomolar potency and improved cellular permeability. [] It is a valuable chemical probe for studying the VHL-HIF pathways. []
Relevance: Both this inhibitor and N-(4-(4-Ethoxyphenyl)-5-methylthiazol-2-yl)cyclopropanecarboxamide incorporate the cyclopropanecarboxamide moiety. Despite the significant structural differences, this shared feature warrants further investigation into the potential VHL E3 ubiquitin ligase inhibitory activity of N-(4-(4-Ethoxyphenyl)-5-methylthiazol-2-yl)cyclopropanecarboxamide. []
Compound Description: This is a class of thiazole-azole derivatives synthesized for anticancer activity evaluation. [] Compounds with 5-chloro and 5-methylbenzimidazole groups exhibited significant anticancer activity against A549 and C6 tumor cell lines. []
Relevance: These derivatives and N-(4-(4-Ethoxyphenyl)-5-methylthiazol-2-yl)cyclopropanecarboxamide share the 2-methylthiazol moiety. The demonstrated anticancer activity of some derivatives highlights the potential of this core structure for therapeutic development, encouraging further exploration of the target compound's biological activities. []
Compound Description: This compound is a 1,5-disubstituted tetrazole derivative with a flattened molecular structure, facilitating conjugation across the molecule. []
Relevance: The 4-ethoxyphenyl group is present in both this compound and N-(4-(4-Ethoxyphenyl)-5-methylthiazol-2-yl)cyclopropanecarboxamide. Although the core structures differ, the shared substituent may have implications for the target compound's physicochemical properties and potential for interactions with biological targets. []
Compound Description: This is a novel series of compounds synthesized and evaluated for antimalarial and anticancer activities. []
Relevance: The core structure of these derivatives incorporates a 4-methylthiazol-5-yl group, similar to N-(4-(4-Ethoxyphenyl)-5-methylthiazol-2-yl)cyclopropanecarboxamide. The observed biological activities of these derivatives suggest that the target compound, with a similar core structure, might also exhibit interesting pharmacological properties. []
Compound Description: This is a series of compounds containing both thiazole and piperazine rings, synthesized and screened for in vitro antibacterial activity. []
Relevance: The 4-methylthiazol-5-yl core is present in both these derivatives and N-(4-(4-Ethoxyphenyl)-5-methylthiazol-2-yl)cyclopropanecarboxamide. The antimicrobial activity observed in these derivatives suggests that the target compound, sharing a similar core structure, might also possess potential antibacterial properties worth investigating. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.